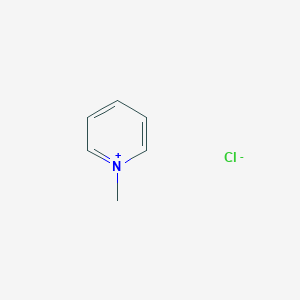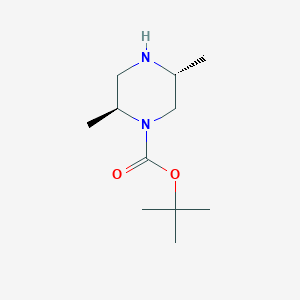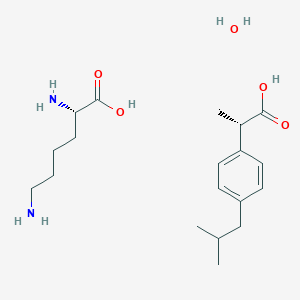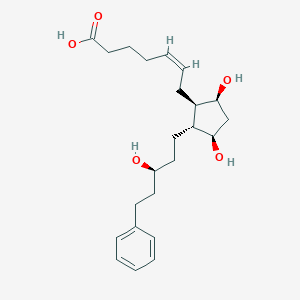
1-Methylpyridinium chloride
Vue d'ensemble
Description
1-Methylpyridinium chloride is a chemical compound with the molecular formula C6H8ClN . It is a degradation product of pralidoxime chloride in concentrated acidic solution . Pralidoxime chloride binds to inactivated acetylcholinesterases and is used to combat poisoning from organophosphates and nerve agents .
Molecular Structure Analysis
The molecular structure of 1-Methylpyridinium chloride consists of a positively charged nitrogen atom (N+) connected to a methyl group (CH3) and a pyridine ring . The chloride ion (Cl-) is associated with the molecule as a counterion .
Physical And Chemical Properties Analysis
1-Methylpyridinium chloride has a molecular weight of 129.59 g/mol . It does not have any hydrogen bond donors but has one hydrogen bond acceptor . It also does not have any rotatable bonds .
Applications De Recherche Scientifique
Fluorescence Quenching and Surfactant Behavior
- 1-Methylpyridinium chloride, as part of a group of ionic liquids including [Cnmpy]Cl (1-alkyl-3-methylpyridinium chlorides), shows significant potential in fluorescence quenching. This property is useful in determining critical micelle concentrations and studying aggregation behavior in aqueous solutions (Blesic et al., 2008).
Structural and Spectroscopic Analysis
- Research involving 1-methylpyridinium chloride derivatives, such as 2,3-dicarboxy-1-methylpyridinium chloride, has been conducted using methods like X-ray diffraction, DFT calculations, and various spectroscopic techniques (NMR, FTIR, Raman). These studies provide insights into the molecular structure, including hydrogen bonding interactions (Barczyński et al., 2012).
Aggregation Properties in Aqueous Solutions
- The self-aggregation of 1-methylpyridinium chloride, along with other ionic liquids, has been explored through 1H NMR and steady-state fluorescence spectroscopy. This research is crucial for understanding the aggregation properties and interactions of these compounds in solutions (Singh & Kumar, 2007).
Electrochemical Applications
- The use of 1-allyl-1-methylpyrrolidinium chloride, an ionic liquid related to 1-methylpyridinium chloride, shows promise in enhancing the performance of electrolytes in rechargeable magnesium batteries. This research highlights the potential of 1-methylpyridinium chloride derivatives in battery technology (Cho et al., 2017).
Catalysis in Organic Reactions
- Novel ionic liquids like 1-sulfopyridinium chloride, closely related to 1-methylpyridinium chloride, have been developed and used as efficient catalysts in organic reactions such as the Knoevenagel–Michael reaction. This demonstrates the versatility of 1-methylpyridinium chloride derivatives in catalytic processes (Moosavi‐Zare et al., 2013).
Biomass Pretreatment and Enzymatic Saccharification
- The potential of 1-butyl-3-methylpyridinium chloride, a compound similar to 1-methylpyridinium chloride, as a pretreatment solvent for lignocellulosic biomass, has been investigated. This research contributes to the development of more efficient biomass conversion processes (Uju et al., 2012).
Ferroelectric Properties
- Studies on meso-tetrakis(1-methylpyridinium-4-yl)porphyrin chloride thin films show ferroelectric properties at room temperature, highlighting a novel application of 1-methylpyridinium chloride derivatives in materials science (Vasilopoulou et al., 2013).
Electrochemical Degradation and Ecotoxicity
- Research on the electrochemical oxidation of pyridinium ionic liquids, including 1-methylpyridinium chloride, provides insights into their degradation pathways and ecotoxicity, contributing to environmental science (Pieczyńska et al., 2015).
Safety And Hazards
1-Methylpyridinium chloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity after a single exposure . The target organs include the respiratory system .
Propriétés
IUPAC Name |
1-methylpyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.ClH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIGYXWRIHZZAA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
694-56-4 (Parent) | |
| Record name | N-Methylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50932185 | |
| Record name | 1-Methylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyridinium chloride | |
CAS RN |
7680-73-1, 14401-93-5 | |
| Record name | Pyridinium, 1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7680-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007680731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylpyridin-1-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.781 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLPYRIDINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRK3W477YB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(2r,3s,4r,5r)-5-(6-Aminopurin-9-Yl)-3,4-Dihydroxy-Oxolan-2-Yl]methyl [hydroxy-[[(2r,3s,4r,5s)-3,4,5-Trihydroxyoxolan-2-Yl]methoxy]phosphoryl] Hydrogen Phosphate](/img/structure/B126358.png)



